Cas no 2228630-65-5 (3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)

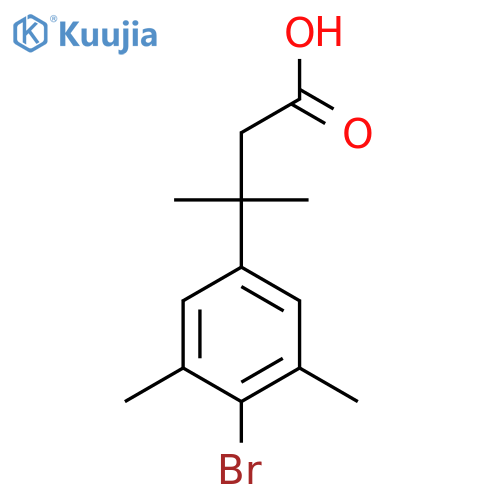

2228630-65-5 structure

商品名:3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid

- EN300-2007113

- 2228630-65-5

-

- インチ: 1S/C13H17BrO2/c1-8-5-10(6-9(2)12(8)14)13(3,4)7-11(15)16/h5-6H,7H2,1-4H3,(H,15,16)

- InChIKey: MBYKXUQPDHUDEG-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CC(=CC=1C)C(C)(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 284.04119g/mol

- どういたいしつりょう: 284.04119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 37.3Ų

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2007113-10.0g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 10g |

$5590.0 | 2023-05-31 | ||

| Enamine | EN300-2007113-0.25g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-2007113-0.05g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-2007113-2.5g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-2007113-0.1g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-2007113-1.0g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 1g |

$1299.0 | 2023-05-31 | ||

| Enamine | EN300-2007113-10g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-2007113-5g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-2007113-5.0g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 5g |

$3770.0 | 2023-05-31 | ||

| Enamine | EN300-2007113-0.5g |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid |

2228630-65-5 | 0.5g |

$809.0 | 2023-09-16 |

3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

2228630-65-5 (3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量